molecular formula C21H16BrCl2FN2O3S B297577 N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide

Cat. No. B297577
M. Wt: 546.2 g/mol
InChI Key: QLFDPYVZBFITTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide, also known as BDF-8634, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in the regulation of blood glucose levels.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide works by inhibiting the enzyme DPP-4, which is responsible for the degradation of GLP-1. By inhibiting DPP-4, N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide increases the levels of GLP-1, which stimulates insulin secretion and reduces blood glucose levels. N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide also has other effects on the body, such as reducing inflammation and promoting cell growth.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has several biochemical and physiological effects on the body. In addition to its effects on blood glucose levels, N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has been shown to reduce inflammation and oxidative stress, which are both associated with the development of chronic diseases. N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has also been shown to promote cell growth and differentiation, which may have implications for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide in lab experiments is its potency as a DPP-4 inhibitor. N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has been shown to be more potent than other DPP-4 inhibitors, such as sitagliptin and vildagliptin. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide. One direction is the development of more potent and selective DPP-4 inhibitors. Another direction is the study of the effects of N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide on other diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for synthesizing N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide and other DPP-4 inhibitors may lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis method of N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide involves several steps. The first step is the reaction of 4-bromo-2-fluoroaniline with 2,4-dichlorobenzaldehyde in the presence of a base to form an intermediate compound. The second step is the reaction of the intermediate compound with phenylsulfonyl chloride in the presence of a base to form the final product, N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide. The overall yield of the synthesis method is around 20%.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has been extensively studied for its potential use as a treatment for type 2 diabetes. DPP-4 inhibitors like N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide work by increasing the levels of the hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and reduces blood glucose levels. N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.

properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide

Molecular Formula

C21H16BrCl2FN2O3S

Molecular Weight

546.2 g/mol

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C21H16BrCl2FN2O3S/c22-15-7-9-20(19(25)10-15)26-21(28)13-27(12-14-6-8-16(23)11-18(14)24)31(29,30)17-4-2-1-3-5-17/h1-11H,12-13H2,(H,26,28)

InChI Key

QLFDPYVZBFITTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=C(C=C(C=C3)Br)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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